Superior In Vivo Therapeutic Window: Leconotide vs. Ziconotide in a Diabetic Neuropathic Pain Model
Leconotide demonstrates a significantly wider therapeutic window compared to ziconotide in a rat model of diabetic neuropathic pain. At the maximum tolerated no-side-effect dose, leconotide achieved a substantial reversal of hyperalgesia, whereas ziconotide was ineffective at its own safe dose limit [1].
| Evidence Dimension | Antihyperalgesic efficacy at maximum no-side-effect dose |
|---|---|
| Target Compound Data | 51.7% reversal of hyperalgesia |
| Comparator Or Baseline | Ziconotide: 0.4% reversal of hyperalgesia |
| Quantified Difference | +51.3 percentage points (P < 0.001) |
| Conditions | Rat model of diabetic neuropathic pain, intravenous administration; leconotide (2.0 mg/kg), ziconotide (0.02 mg/kg) |
Why This Matters
This data directly proves that leconotide provides a clinically meaningful analgesic effect at a dose free of observable side effects, while ziconotide cannot, a critical differentiator for selecting a compound for in vivo pain research or as a preclinical lead.
- [1] Kolosov A, Goodchild CS, Cooke I. CNSB004 (Leconotide) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Med. 2010 Feb;11(2):262-73. View Source
